![molecular formula C14H11ClFNO2 B5490814 2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide](/img/structure/B5490814.png)
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide
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Overview
Description
“2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H11ClFNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like “2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” can be represented by the molecular formula C14H11ClFNO2 . The exact structure would require more specific data or computational chemistry methods to determine.Scientific Research Applications
Pharmaceutical Research
“2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” is a compound that can be utilized in the development of new therapeutic agents. Its structure is similar to that of other benzamide derivatives, which are known to exhibit a wide range of biological activities. This compound could potentially be used in the synthesis of medications for treating various conditions due to its ability to act as an intermediate in chemical reactions .
Catalysis
Benzamides are known to be effective ligands in catalysis. “2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide” could be used to synthesize catalysts that facilitate various chemical reactions, including those that are environmentally friendly and sustainable .
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Benzamides, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzamides typically act by binding to their target proteins and modulating their activity . The presence of the chloro, fluoro, and methoxy groups on the benzamide core could influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Benzamides can influence a variety of biochemical pathways depending on their specific targets . These effects can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Result of Action
Based on the known activities of other benzamides, this compound could potentially influence cellular processes such as signal transduction, gene expression, and metabolic regulation, depending on its specific targets .
properties
IUPAC Name |
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16)7-13(12)15/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQOOXBRXBPWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide |
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